molecular formula C8H8ClF3N2O B1438823 2-(5-Methyl-3-trifluoromethyl-pyrazol-1-YL)-propionyl chloride CAS No. 1171649-27-6

2-(5-Methyl-3-trifluoromethyl-pyrazol-1-YL)-propionyl chloride

Cat. No.: B1438823
CAS No.: 1171649-27-6
M. Wt: 240.61 g/mol
InChI Key: SCGIOXBFCDCYNG-UHFFFAOYSA-N
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Description

2-(5-Methyl-3-trifluoromethyl-pyrazol-1-YL)-propionyl chloride is a chemical compound known for its unique structure and properties. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. The presence of trifluoromethyl and methyl groups on the pyrazole ring, along with the propionyl chloride moiety, imparts distinct chemical characteristics to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-3-trifluoromethyl-pyrazol-1-YL)-propionyl chloride typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone, followed by cyclization.

    Introduction of Trifluoromethyl and Methyl Groups: The trifluoromethyl and methyl groups are introduced onto the pyrazole ring through electrophilic substitution reactions.

    Formation of Propionyl Chloride Moiety: The final step involves the acylation of the pyrazole derivative with propionyl chloride under suitable reaction conditions, such as the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

  • Use of high-purity starting materials.
  • Controlled reaction conditions, such as temperature and pressure.
  • Efficient purification techniques, such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-3-trifluoromethyl-pyrazol-1-YL)-propionyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The pyrazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of pyrazole N-oxides or other oxidized derivatives.

    Hydrolysis Products: Hydrolysis results in the formation of 2-(5-Methyl-3-trifluoromethyl-pyrazol-1-YL)-propionic acid.

Scientific Research Applications

2-(5-Methyl-3-trifluoromethyl-pyrazol-1-YL)-propionyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-Methyl-3-trifluoromethyl-pyrazol-1-YL)-propionyl chloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-(5-Methyl-3-trifluoromethyl-pyrazol-1-YL)-propionyl chloride can be compared with other similar compounds, such as:

    2-(5-Methyl-3-trifluoromethyl-pyrazol-1-YL)-propionic acid: This compound lacks the chloride group and has different reactivity and applications.

    2-(4-Methyl-pyrazol-1-YL)-propionic acid: The position of the methyl group on the pyrazole ring is different, leading to variations in chemical properties.

    2-(2,5-Dimethyl-pyrrol-1-YL)-3-phenyl-propionic acid: This compound has a pyrrole ring instead of a pyrazole ring, resulting in distinct chemical behavior.

Properties

IUPAC Name

2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF3N2O/c1-4-3-6(8(10,11)12)13-14(4)5(2)7(9)15/h3,5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCGIOXBFCDCYNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C)C(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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